

Application Notes and Protocols: The Use of Methylidenemanganese Intermediates in Cyclopropanation Reactions

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Compound of Interest						
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The construction of cyclopropane rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. While various metals have been employed to catalyze cyclopropanation reactions, the use of earth-abundant and less toxic manganese has garnered significant interest. This document provides detailed application notes and protocols on the generation and use of transient **methylidenemanganese** species for cyclopropanation, with a focus on recent advancements in the field.

While stable "**methylidenemanganese**" reagents are not common, manganese-carbene intermediates, generated in situ, have proven to be effective for the cyclopropanation of olefins. A notable example is the manganese-catalyzed cyclopropanation of allylic alcohols using sulfones as carbene precursors. This methodology offers a practical and efficient alternative to traditional carbene-based strategies.[1][2][3][4][5]

Core Concept: In Situ Generation of Manganese-Carbene Intermediates

The prevailing strategy does not involve the pre-formation of a manganese-carbene complex. Instead, a manganese catalyst facilitates the transformation of a stable carbene precursor, such as an arylmethyl trifluoromethyl sulfone, into a transient, reactive manganese-carbene

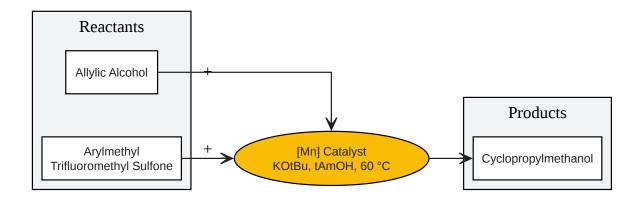


species. This intermediate then undergoes cyclopropanation with an olefin. A proposed mechanism for this process involves a "borrowing hydrogen" strategy.[1][2][3][4]

Illustrative Reaction Scheme

A representative transformation is the manganese-catalyzed cyclopropanation of an allylic alcohol with an arylmethyl trifluoromethyl sulfone.

DOT Script for the General Reaction:



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Caption: General scheme for manganese-catalyzed cyclopropanation.

Quantitative Data Summary

The following tables summarize the reaction scope for the manganese-catalyzed cyclopropanation of various allylic alcohols with different arylmethyl trifluoromethyl sulfones.

Table 1: Cyclopropanation of Allyl Alcohol with Various Arylmethyl Trifluoromethyl Sulfones



Entry	Ar group of Sulfone	Product	Yield (%)
1	Phenyl	3a	95
2	4-Methylphenyl	3b	92
3	4-Methoxyphenyl	3c	89
4	4-Fluorophenyl	3d	93
5	4-Chlorophenyl	3e	96
6	4-Bromophenyl	3f	99
7	3-Methylphenyl	3g	91
8	2-Methylphenyl	3h	85
9	2-Naphthyl	3i	88

Reaction conditions: Allyl alcohol (0.25 mmol), sulfone (0.3 mmol), [Mn] catalyst (1.0 mol%), KOtBu (1.25 equiv), and tAmOH (5.0 mL) at 60 $^{\circ}$ C for 12 h. Yields are for the isolated product. [1][5]

Table 2: Cyclopropanation of Various Allylic Alcohols with Phenylmethyl Trifluoromethyl Sulfone



Entry	Allylic Alcohol	Product	Yield (%)	Diastereomeri c Ratio (d.r.)
1	Cinnamyl alcohol	3j	92	>20:1
2	(E)-But-2-en-1-ol	3k	88	>20:1
3	(E)-Hex-2-en-1- ol	31	85	>20:1
4	(Z)-But-2-en-1-ol	3m	75	1.5:1
5	2-Methyl-prop-2- en-1-ol	3n	82	-
6	3-Phenylprop-2- en-1-ol	30	90	>20:1

Reaction conditions: Allylic alcohol (0.25 mmol), phenylmethyl trifluoromethyl sulfone (0.3 mmol), [Mn] catalyst (1.0 mol%), KOtBu (1.25 equiv), and tAmOH (5.0 mL) at 60 °C for 12 h. Yields are for the isolated product. The d.r. was determined by ¹H NMR analysis.[6]

Experimental Protocols

Protocol 1: General Procedure for Manganese-Catalyzed Cyclopropanation of Allylic Alcohols

Materials:

- Manganese Catalyst: (PNP)Mn(CO)₂Br complex (where PNP is a pincer ligand)
- Allylic alcohol substrate
- Arylmethyl trifluoromethyl sulfone
- Potassium tert-butoxide (KOtBu)
- tert-Amyl alcohol (tAmOH), anhydrous
- Schlenk tube or similar reaction vessel.



• Standard laboratory glassware and purification equipment (e.g., for column chromatography)

Procedure:

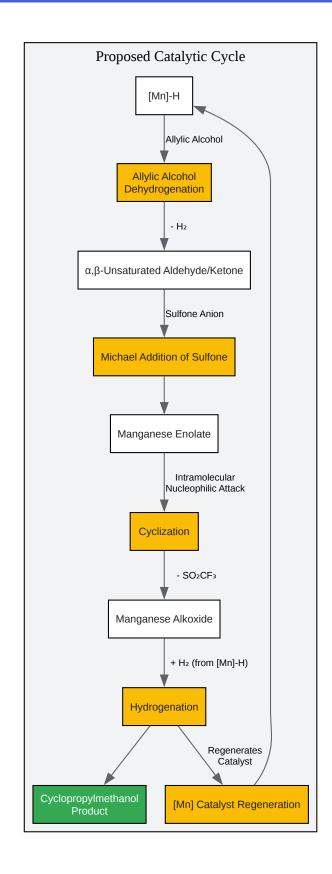
- To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the manganese catalyst (1.0 mol%).
- Add the arylmethyl trifluoromethyl sulfone (0.3 mmol, 1.2 equivalents).
- Add the allylic alcohol (0.25 mmol, 1.0 equivalent).
- Add potassium tert-butoxide (KOtBu) (1.25 equivalents).
- Add anhydrous tert-amyl alcohol (tAmOH) (5.0 mL).
- Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.
- Stir the reaction mixture for 12 hours.
- After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

Proposed Catalytic Cycle

The reaction is thought to proceed via a "borrowing hydrogen" mechanism, which involves the in situ generation of a manganese-carbene intermediate.

DOT Script for the Catalytic Cycle:





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Caption: Proposed mechanism for manganese-catalyzed cyclopropanation.



Mechanism Explanation:

- Dehydrogenation: The manganese catalyst abstracts hydrogen from the allylic alcohol to form a manganese-hydride species and an α,β-unsaturated aldehyde or ketone.
- Michael Addition: The base (KOtBu) deprotonates the arylmethyl trifluoromethyl sulfone, and the resulting carbanion undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a manganese enolate.
- Cyclization: An intramolecular nucleophilic attack by the enolate displaces the triflinate group, leading to the formation of a cyclopropane ring and a manganese alkoxide.
- Hydrogenation and Catalyst Regeneration: The manganese-hydride species then
 hydrogenates the intermediate to yield the final cyclopropylmethanol product and regenerate
 the active manganese catalyst.[3][4]

Applications in Drug Development

The cyclopropane motif is a valuable structural component in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. The development of efficient and sustainable methods for constructing this moiety, such as the manganese-catalyzed reaction described, is therefore of high importance for the synthesis of novel therapeutics. The ability to retain a versatile hydroxyl group in the product allows for further functionalization and elaboration into more complex molecular architectures.

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